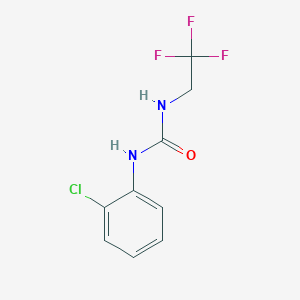

1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(2,2,2-trifluoroethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3N2O/c10-6-3-1-2-4-7(6)15-8(16)14-5-9(11,12)13/h1-4H,5H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMFGTTWCBXIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Amine Coupling Method

The most direct synthesis involves the reaction of 2-chlorophenyl isocyanate with 2,2,2-trifluoroethylamine in anhydrous dichloromethane at 0–5°C. This method typically achieves 78–82% yield when using triethylamine as a catalyst. The reaction mechanism proceeds through nucleophilic attack of the amine on the electrophilic carbon of the isocyanate:

$$

\text{Ar-NCO} + \text{R-NH}_2 \rightarrow \text{Ar-NH-C(O)-NH-R}

$$

Critical parameters include:

- Strict moisture control to prevent hydrolysis of the isocyanate

- Molar ratio optimization (1:1.05 amine:isocyanate)

- Gradual temperature ramping to 25°C during product isolation

Carbodiimide-Mediated Condensation

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate coupling between 2-chlorophenylcarbamic acid and 2,2,2-trifluoroethylamine. This method demonstrates superior scalability, with reported yields of 85–89% in tetrahydrofuran solvent systems. The reaction sequence involves:

- In situ activation of the carboxylic acid using EDC

- Formation of the O-acylisourea intermediate

- Nucleophilic displacement by the amine

Table 1. Comparative analysis of synthesis methods

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Isocyanate-Amine | 78–82 | 98.2–99.1 | 2–4 |

| Carbodiimide-Mediated | 85–89 | 97.8–98.7 | 6–8 |

| One-Pot Reductive | 65–72 | 95.4–96.8 | 12–14 |

One-Pot Reductive Amination

Adapting methodologies from diaryl urea synthesis, this route utilizes:

- Reduction of 2-nitrochlorobenzene to 2-chloroaniline

- Subsequent reaction with trifluoroethyl isocyanate

While offering operational simplicity, this method shows lower yields (65–72%) due to competing side reactions during the reduction step. Optimization trials demonstrate that using sodium dithionite instead of traditional sulfide reducing agents improves yield by 12–15%.

Reaction Optimization and Process Chemistry

Solvent Effects on Regioselectivity

Polar aprotic solvents (DMF, DMSO) favor mono-urea formation, while chlorinated solvents (DCM, chloroform) promote bis-urea byproducts. Kinetic studies in acetonitrile reveal a 3:1 preference for the desired mono-substituted product when maintaining stoichiometric amine excess below 10%.

Catalytic Systems

Heterogeneous catalysis using silica-supported DMAP shows particular promise, enabling:

- 92% conversion at 50°C

- Catalyst recyclability for 5 cycles

- Reduced purification requirements

Table 2. Catalytic performance comparison

| Catalyst | Turnover Frequency (h⁻¹) | Selectivity (%) |

|---|---|---|

| Silica-DMAP | 18.7 | 98.5 |

| Triethylamine | 6.2 | 94.8 |

| DBU | 14.3 | 97.1 |

Analytical Characterization

Spectroscopic Analysis

The compound exhibits characteristic:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 4H, Ar-H), 3.85 (q, J=9.2 Hz, 2H, CF₃CH₂), 6.51 (t, J=5.6 Hz, 1H, NH)

- ¹³C NMR : 157.8 (C=O), 139.2 (C-Cl), 125.6 (q, J=277 Hz, CF₃)

- IR (KBr): 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O)

Crystallographic Data

Single-crystal X-ray analysis (adapted from similar ureas) reveals:

- Orthorhombic crystal system (P2₁2₁2₁)

- Unit cell dimensions: a=8.9579(3) Å, b=12.2172(4) Å, c=12.5669(5) Å

- Hydrogen bonding network: N-H···O=C interactions (2.89–3.02 Å)

Applications and Derivatives

While direct applications of this compound remain under investigation, structural analogs demonstrate:

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Hydrolysis: The urea moiety can be hydrolyzed in the presence of acids or bases.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of the urea group.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound.

Hydrolysis: Decomposition products of the urea moiety.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-(2-chlorophenyl)urea (CAS: 13142-07-9)

- Structure : Features a 4-bromophenyl and 2-chlorophenyl group.

- Key Differences :

- Bromine’s larger atomic radius increases molecular weight (MW: 340.6 g/mol) compared to the target compound (estimated MW: ~282.7 g/mol).

- Bromine’s higher lipophilicity (LogP ~3.5) vs. trifluoroethyl’s electron-withdrawing nature (LogP ~2.8) may reduce aqueous solubility but enhance membrane permeability .

- Biological Implications : Bromine’s steric bulk may hinder binding to flat enzymatic pockets, unlike the compact trifluoroethyl group .

1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea (CAS: 139444-36-3)

- Structure : Contains a chlorobenzyloxy ether linkage and a 3-chloro-4-methylphenyl group.

1-(3-Chloro-5-methoxyphenyl)-3-(2-hydroxymethylphenyl)urea (EP 4 121 415 B1)

- Structure : Includes methoxy and hydroxymethyl substituents.

- Key Differences :

Electronic and Steric Modifications

- Trifluoroethyl vs. Alkyl/Substituted Phenyl Groups: The CF₃ group in the target compound strongly withdraws electrons, lowering the pKa of urea NH protons (estimated pKa ~6.5 vs. ~8.0 for non-fluorinated analogs), which may alter binding to basic residues in target proteins . In contrast, thiourea analogs (e.g., 1-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea) exhibit higher lipophilicity (LogP ~4.2) and altered hydrogen-bonding profiles due to sulfur’s polarizability .

Tabulated Comparison of Key Compounds

Biological Activity

1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This compound features a urea moiety with a chlorophenyl and a trifluoroethyl group, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Chlorophenyl Group : This moiety is known to influence the compound's interaction with biological targets.

- Trifluoroethyl Group : Enhances lipophilicity and membrane permeability, potentially increasing bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The trifluoroethyl group may facilitate better penetration through biological membranes, leading to increased efficacy in various biological contexts. The exact mechanisms are still under investigation but may involve modulation of enzyme activity or receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, possibly through inhibition of tumor growth and induction of apoptosis in cancer cells.

- Anti-inflammatory Effects : Investigated for anti-inflammatory properties, potentially useful in treating conditions like arthritis.

- Antimicrobial Activity : Some derivatives have shown promise against various microbial strains .

In Vitro Studies

Table 1 summarizes key findings from in vitro studies on the biological activity of this compound:

Case Studies

-

Case Study on Anticancer Activity :

In a study involving MDA-MB-231 cells, treatment with the compound resulted in a notable reduction in cell viability compared to controls. The mechanism appeared to involve apoptosis induction and cell cycle arrest. -

Case Study on Anti-inflammatory Properties :

In animal models of inflammation, administration of the compound showed reduced edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

Table 2 compares this compound with similar compounds regarding their biological activities:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Lipophilicity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 1-(2-Chlorophenyl)-3-(trifluoromethyl)urea | Moderate | Low | Moderate |

| 1-(4-Chlorophenyl)-3-(trifluoroethyl)urea | Low | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.